2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid
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Overview
Description
2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid moiety at the 6-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride in the presence of a base such as sodium hydroxide (NaOH) and a solvent like dimethyl sulfoxide (DMSO) . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)pyridine
- 2-Hydroxy-4-(trifluoromethyl)pyridine
- 4-(Difluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Amino-4-(trifluoromethyl)pyridine-6-acetic acid is a pyridine derivative notable for its unique structural features, including an amino group at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid moiety at the 6-position. Its molecular formula is C8H8F3N2O2, with a molecular weight of approximately 210.16 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and agrochemical applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 5 | |
Escherichia coli | 8 | |
Pseudomonas aeruginosa | 16 | |
Klebsiella pneumoniae | 32 |
The mechanism underlying the antimicrobial activity of this compound has been partially elucidated through various studies. It is believed that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Additionally, studies have indicated that the compound may disrupt essential metabolic pathways in bacteria .
Case Studies
-
Study on Antichlamydial Activity :
A study focused on the antichlamydial activity of derivatives of this compound found that compounds containing this structure exhibited selective inhibition against Chlamydia trachomatis. The presence of the trifluoromethyl group was critical for maintaining this activity, highlighting its importance in drug design against intracellular pathogens . -
Toxicity Assessment :
In assessing the toxicity of this compound towards human cells, preliminary studies demonstrated that it did not exhibit significant cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.
Table 2: Comparison with Analogous Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-2-(trifluoromethyl)pyridine | Lacks acetic acid group; amino at 4-position | Moderate antimicrobial activity |
2-Fluoro-4-(trifluoromethyl)pyridine | Contains fluorine instead of amino group | Low antimicrobial activity |
2,3-Dichloro-5-(trifluoromethyl)pyridine | Contains chlorine atoms; no amino or acetic groups | Minimal biological activity |
The presence of both an amino group and an acetic acid moiety in conjunction with the trifluoromethyl group distinguishes this compound from its analogs, contributing to its enhanced biological properties.
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2-[6-amino-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-5(3-7(14)15)13-6(12)2-4/h1-2H,3H2,(H2,12,13)(H,14,15) |
InChI Key |
DLUYSPGKMUQOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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